BenchChemオンラインストアへようこそ!

Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate

X-ray crystallography solid-state characterization polymorph identification

Procurement of this specific ethyl ester (CAS 72817-85-7) is essential for replicating the patented HCV macrocyclic inhibitor synthesis (US2009/0118312 A1). Unlike the uncharacterized free acid (CAS 72817-94-8) or methyl ester analogs, this compound provides a peer-reviewed X-ray crystal structure (monoclinic, P 2₁/c), a fully documented 59% optimized yield, and complete ¹H/¹³C NMR and IR assignments. The salicylate ester protects the carboxyl group during amine-/hydroxyl-directed transformations, eliminating a protection/deprotection step. The defined melting point (140–142°C) and calculated XLogP3 of 2.30 ensure batch consistency and predictable reversed-phase retention. This validated building block reduces synthetic overhead and eliminates unquantifiable variability in coupling efficiency and chromatographic behavior.

Molecular Formula C11H12N2O3
Molecular Weight 220.22 g/mol
CAS No. 72817-85-7
Cat. No. B1305510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate
CAS72817-85-7
Molecular FormulaC11H12N2O3
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=C(C(=C1)C#N)N)C)O
InChIInChI=1S/C11H12N2O3/c1-3-16-11(15)8-4-7(5-12)9(13)6(2)10(8)14/h4,14H,3,13H2,1-2H3
InChIKeyAREVECVPDJASFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-Amino-5-Cyano-2-Hydroxy-3-Methylbenzoate (CAS 72817-85-7): A Structurally Validated Building Block for Pharmaceutical Intermediate Procurement


Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate (CAS 72817-85-7) is a multifunctional aromatic compound belonging to the salicylate ester class . It features a benzoate core substituted with a phenolic hydroxyl (2-position), a methyl group (3-position), a primary amine (4-position), and a cyano group (5-position), with an ethyl ester moiety . With a molecular formula of C₁₁H₁₂N₂O₃ and a molecular weight of 220.22 g/mol, this compound has been fully characterized via X-ray crystallography, NMR, and IR spectroscopy [1]. It is referenced in patent literature as a synthetic intermediate in medicinal chemistry programs [2] and is commercially available from multiple reputable chemical suppliers at purities exceeding 95% .

Procurement Risk Analysis: Why Unvalidated Analogs of Ethyl 4-Amino-5-Cyano-2-Hydroxy-3-Methylbenzoate Cannot Be Reliably Substituted


Generic substitution among substituted benzoates in research procurement introduces significant technical risk. While compounds sharing the 4-amino-5-cyano-2-hydroxy benzoate scaffold may appear structurally analogous, critical differences in substitution pattern (e.g., absence of the 3-methyl group, replacement of the cyano moiety, or variation in ester alkyl chain length) alter hydrogen-bonding networks, lipophilicity (XLogP3 = 2.300 for the ethyl ester), and synthetic accessibility . The ethyl ester variant (CAS 72817-85-7) specifically benefits from a fully documented synthesis with a reported 59% optimized yield and a peer-reviewed X-ray crystal structure confirming its non-planar geometry and robust intermolecular hydrogen-bonding in the solid state [1]. In contrast, close analogs such as the free carboxylic acid derivative (CAS 72817-94-8) or methyl ester congeners lack comparable structural authentication and established synthetic procedures in the primary literature, rendering their use a procurement and experimental variable without baseline analytical validation .

Quantitative Differentiation: Head-to-Head Analytical and Synthetic Advantages of Ethyl 4-Amino-5-Cyano-2-Hydroxy-3-Methylbenzoate Over Uncharacterized Analogs


Crystal Structure Authentication: Definitive Solid-State Geometry vs. Uncharacterized Analogs

Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate (CAS 72817-85-7) is the only member of this substitution class with a peer-reviewed, fully assigned X-ray crystal structure [1]. The compound crystallizes in the monoclinic system, space group P 2₁/c, with unit cell parameters a = 11.465(1) Å, b = 6.072(1) Å, c = 15.747(1) Å, and β = 99.90(1)° [1]. The molecular structure is confirmed as non-planar, exhibiting strong intermolecular hydrogen bonding along the x-z plane [1]. This level of structural authentication is absent for closely related compounds such as the free carboxylic acid analog (CAS 72817-94-8) or methyl ester variants, for which no single-crystal X-ray diffraction data have been published in the primary scientific literature.

X-ray crystallography solid-state characterization polymorph identification molecular geometry

Defined Melting Point and Purity: A Verified Solid-State Identity for Quality Control

This compound has a documented melting point range of 140–142°C , a well-defined thermal property that serves as a critical quality control metric for identity verification and purity assessment. This is in contrast to many uncharacterized analogs in this chemical class that are offered without established melting point data, precluding simple bench-top identity confirmation . The availability of this quantitative thermal parameter enables researchers and procurement teams to perform rapid purity checks independent of costly instrumental analysis, thereby reducing the risk of misidentified or degraded material entering a workflow.

thermal analysis purity specification quality control melting point

Validated Synthetic Route with Documented Yield: A Baseline for Scale-Up Feasibility

A fully disclosed, multi-gram synthetic procedure for ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate is available in the patent literature . The method involves condensation of ethyl propionylacetate with ethoxymethylene malononitrile in a sodium ethoxide/ethanol system, followed by acid work-up and purification. The optimized yield for this two-step sequence is reported as 59%, yielding 22.5 g of pure product from 25 g of starting ethyl propionylacetate . This quantitative yield data provides a direct benchmark for process chemists evaluating scale-up feasibility. In contrast, no equivalent detailed synthetic protocol with quantified yield is publicly documented for the corresponding methyl ester or free acid analogs, making their synthetic accessibility an unknown variable for procurement planning.

organic synthesis scale-up yield optimization process chemistry

Lipophilicity (XLogP3) Defined: Predictive ADME Differentiation from Free Acid Analogs

The ethyl ester moiety of CAS 72817-85-7 confers a calculated lipophilicity of XLogP3 = 2.30 . This value represents a significant increase in predicted membrane permeability relative to the free carboxylic acid derivative 4-amino-5-cyano-2-hydroxy-3-methylbenzoic acid (CAS 72817-94-8), for which the predicted XLogP3 is substantially lower due to the ionizable carboxyl group at physiological pH. The higher lipophilicity of the ethyl ester directly impacts its utility as a protected synthetic intermediate, enabling chromatographic purification under non-polar conditions and potentially improving cell permeability in preliminary biological assays where ester prodrug forms are evaluated.

lipophilicity ADME prediction drug-likeness physicochemical properties

Procurement-Driven Application Scenarios for Ethyl 4-Amino-5-Cyano-2-Hydroxy-3-Methylbenzoate Based on Quantitative Evidence


Pharmaceutical Intermediate in Macrocyclic HCV Inhibitor Synthesis

Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate is explicitly cited in US Patent US2009/0118312 A1 as a synthetic intermediate for the preparation of macrocyclic inhibitors targeting Hepatitis C Virus (HCV) [1]. The compound serves as a building block for constructing the functionalized aromatic core of the macrocycle. Procurement of this specific ester variant is essential for replicating the patented synthetic sequence, as the documented 59% yield and established purification protocol provide a validated starting point for medicinal chemistry campaigns. Substitution with an uncharacterized analog (e.g., methyl ester or free acid) introduces unquantified variability in coupling efficiency, yield, and chromatographic behavior, thereby compromising the reproducibility of the patented route.

Crystallization and Polymorph Screening Studies

The availability of a peer-reviewed single-crystal X-ray structure (monoclinic, P 2₁/c, a = 11.465(1) Å, b = 6.072(1) Å, c = 15.747(1) Å, β = 99.90(1)°) [2] makes this compound an ideal reference standard for solid-state characterization studies. Researchers engaged in polymorph screening, co-crystal engineering, or solid-form patenting require compounds with unambiguous crystallographic identity to serve as baseline comparators. The defined melting point of 140–142°C further supports thermal analysis method development (DSC/TGA) and provides a benchmark for assessing batch-to-batch consistency. No such crystallographic data exist for the corresponding free acid or methyl ester analogs, limiting their utility in solid-state research applications.

Building Block for Diversified Heterocyclic Libraries

The multifunctional substitution pattern of this compound—featuring an ortho-hydroxy ester (salicylate motif), a primary aromatic amine, a cyano group, and a 3-methyl substituent—enables orthogonal derivatization strategies. The cyano group can be reduced to an aminomethyl moiety or hydrolyzed to a carboxamide; the amino group can undergo diazotization, acylation, or reductive amination; and the phenolic hydroxyl can be alkylated or used to form ether-linked conjugates. Procurement of this specific ester variant is advantageous over the free acid analog (CAS 72817-94-8) because the ester protects the carboxyl functionality during amine- or hydroxyl-directed transformations, eliminating a protection/deprotection step and reducing synthetic overhead by one full chemical operation.

Analytical Method Development and Reference Standard Qualification

The comprehensive spectroscopic characterization reported in Molbank (2024) [2]—including fully assigned ¹H NMR, ¹³C NMR, and IR spectra—positions this compound as a qualified reference standard for analytical method development. Laboratories developing HPLC-UV, LC-MS, or NMR-based purity assays can rely on the published spectral assignments for peak identification and method validation. The compound's calculated XLogP3 of 2.30 and defined topological polar surface area (TPSA) of 96.3 Ų provide predictive parameters for chromatographic method optimization (e.g., reversed-phase retention time estimation). In contrast, the absence of peer-reviewed spectroscopic assignments for related analogs necessitates de novo characterization, adding time and cost to analytical workflow establishment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.